

Fmoc-O-methyl-D-Serine: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: **Fmoc-O-methyl-D-Ser**

Cat. No.: **B567204**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Fmoc-O-methyl-D-Serine**, a specialized amino acid derivative crucial in peptide chemistry and drug discovery. This document details its physicochemical characteristics, outlines relevant experimental protocols, and provides visual representations of key chemical processes.

Core Chemical Properties

Fmoc-O-methyl-D-Serine, a derivative of the non-proteinogenic D-serine, is distinguished by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a methyl ether on the side-chain hydroxyl group. These modifications impart specific reactivity and stability, making it a valuable building block in synthetic chemistry.

Physicochemical Data

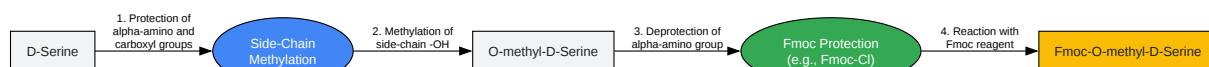
The following tables summarize the key quantitative data for **Fmoc-O-methyl-D-Serine** and its L-isomer for comparative purposes.

Property	Fmoc-O-methyl-D-Serine Value
CAS Number	874817-14-8 [1] [2] [3]
Molecular Formula	C ₁₉ H ₁₉ NO ₅ [1] [2] [4]
Molecular Weight	341.36 g/mol [4] [5] (also reported as 341.3 g/mol [1] [2] and 341.4 g/mol [3])
Appearance	Data not consistently available
Purity (Typical)	Data not consistently available
Optical Rotation	Data not consistently available
Boiling Point	579.4 ± 45.0 °C (predicted) [2]
Density	1.285 ± 0.06 g/cm ³ (predicted) [2]
Solubility	Soluble in DMSO (200 mg/mL) [2]
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month [6]

Property	Fmoc-O-methyl-L-Serine Value
CAS Number	159610-93-2 [5]
Molecular Formula	C ₁₉ H ₁₉ NO ₅ [5]
Molecular Weight	341.36 g/mol [5]
Appearance	White powder [5] [7]
Purity (Typical)	≥ 99% (HPLC) [5] [7]
Melting Point	140 - 150 °C [5] (also reported as 141-144 °C [7])
Optical Rotation	[a]20D = -9.5 ± 1° (c=2 in DMF) [5]
Boiling Point	567.9±50.0 °C (Predicted) [7]
Density	1.285±0.06 g/cm3 (Predicted) [7]
Storage Conditions	Store at room temperature [5] [7]

Synthesis and Chemical Logic

The synthesis of Fmoc-protected amino acids is a fundamental process in peptide chemistry. The Fmoc group provides a base-labile protecting group for the amine, which is stable under the acidic conditions often used for side-chain deprotection, enabling orthogonal protection strategies.



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A generalized synthetic pathway for **Fmoc-O-methyl-D-Serine**.

Experimental Protocols

While **Fmoc-O-methyl-D-Serine** is a specialized reagent, its use in peptide synthesis follows the general principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid into a growing peptide chain on a solid support.

Standard Fmoc-SPPS Cycle for Amino Acid Coupling

This protocol outlines the key steps for a single coupling cycle in manual SPPS.

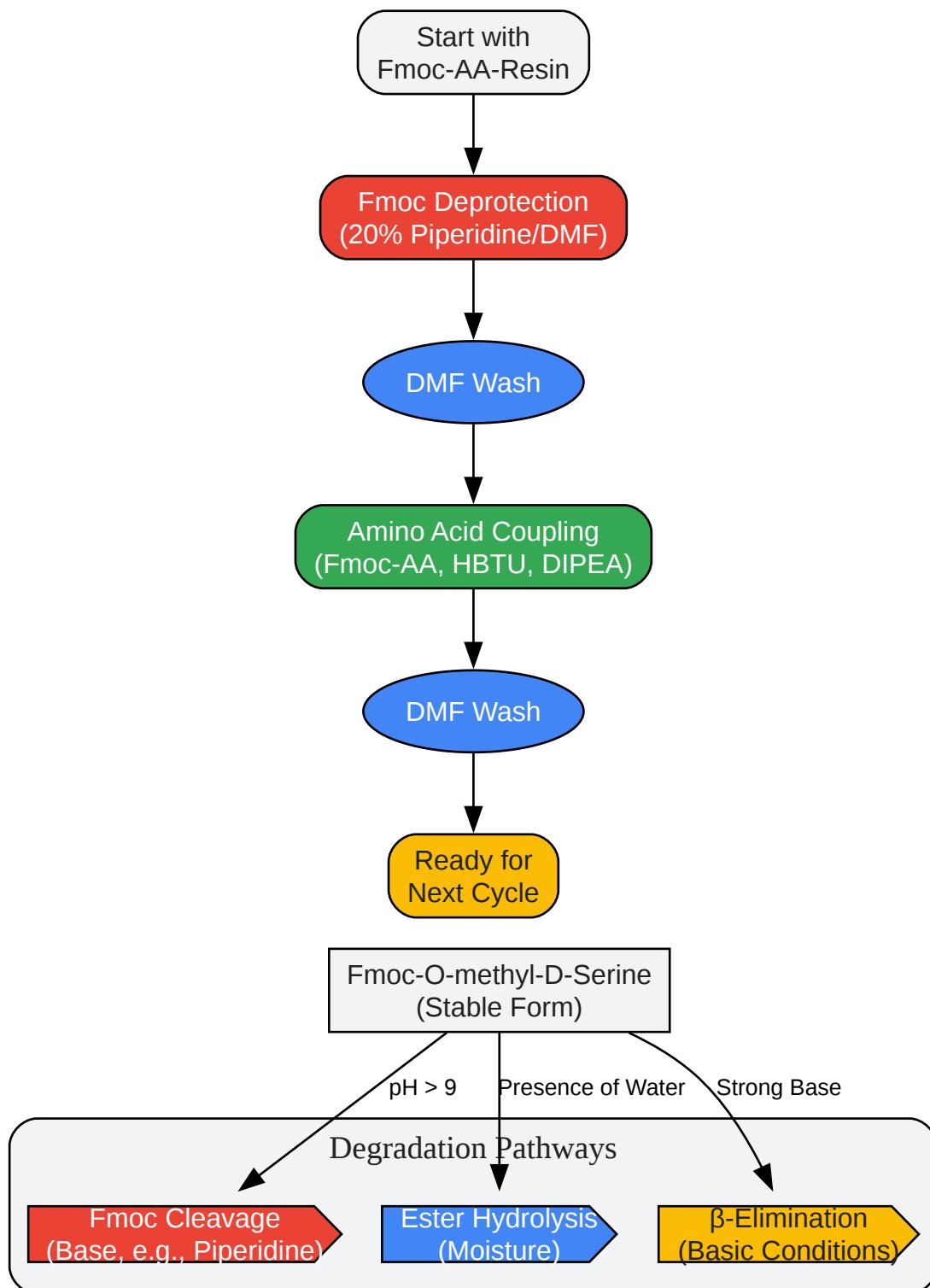
Materials:

- Fmoc-protected amino acid (e.g., **Fmoc-O-methyl-D-Serine**)
- Resin with a suitable linker (e.g., Rink Amide resin)
- N,N-Dimethylformamide (DMF)
- 20% Piperidine in DMF (v/v) for Fmoc deprotection
- Coupling reagents (e.g., HBTU, HOBT)

- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Dichloromethane (DCM)
- Reaction vessel with a sintered glass frit

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5-10 minutes.
 - Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[2]
 - Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[2]
- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBr, 3-5 equivalents) in DMF.[8]
 - Add a base such as DIPEA (6-10 equivalents) to the solution to activate the amino acid.[2]
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours at room temperature.[2]
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (3-5 times) to remove unreacted reagents.[2]
- Chain Elongation: The peptide-resin is now ready for the next cycle of deprotection and coupling.

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References

- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. FMoc-D-serine Methyl ester | C19H19NO5 | CID 12164197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-O-methyl-D-Ser|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. bocsci.com [bocsci.com]
- 8. benchchem.com [benchchem.com]
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